1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
tetrahydrobenzodiazepinone , belongs to the benzodiazepine family. Its chemical formula is C₉H₁₀N₂O , and its molecular weight is 162.19 g/mol . This compound features a bicyclic structure containing a diazepine ring fused with a cyclohexanone ring.
Mechanism of Action
Target of Action
Benzodiazepines, a related class of compounds, are known to primarily target gamma-aminobutyric acid (gaba) receptors in the central nervous system .
Mode of Action
It’s known that benzodiazepines enhance the effect of the neurotransmitter gaba at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Benzodiazepines are known to affect the gabaergic pathway, enhancing the inhibitory effects of gaba in the central nervous system .
Result of Action
Related benzodiazepines are known to enhance the inhibitory effects of gaba, leading to decreased neuronal excitability .
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to tetrahydrobenzodiazepinone. One common method involves alkylation under phase-transfer catalysis conditions . The 1-isopropyl and 1-benzyl derivatives have been successfully synthesized using this approach.
b. Reaction Conditions
The specific reaction conditions depend on the chosen synthetic route. phase-transfer catalysis typically involves the use of a quaternary ammonium salt as a catalyst, facilitating the alkylation process.
c. Industrial Production
While not widely produced industrially, tetrahydrobenzodiazepinone can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Tetrahydrobenzodiazepinone participates in various chemical reactions:
Reduction: It can undergo reduction reactions, converting the carbonyl group to a hydroxyl group.
Hydrolysis: Alkaline and acidic hydrolysis of mononitro derivatives has been studied.
Common reagents and conditions vary based on the specific reaction type.
Scientific Research Applications
Tetrahydrobenzodiazepinone finds applications in:
Medicine: Its derivatives exhibit potential pharmacological activities, including anxiolytic, sedative, and anticonvulsant effects.
Chemical Synthesis: Researchers use it as a building block for more complex molecules.
Biological Studies: Investigating its interactions with receptors and enzymes.
Comparison with Similar Compounds
Tetrahydrobenzodiazepinone shares similarities with other benzodiazepines, such as diazepam and lorazepam. its unique bicyclic structure sets it apart.
Biological Activity
1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (CAS No. 5755-07-7) is a heterocyclic compound that has garnered attention for its potential biological activities and therapeutic applications. This compound belongs to the benzodiazepine class and exhibits a variety of pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- Melting Point : 140.5 - 141.5 °C
- Boiling Point : 376.1 °C (predicted)
- Density : 1.137 g/cm³
Antiviral Activity
Recent studies have demonstrated the antiviral potential of derivatives of this compound against HIV-1 reverse transcriptase (RT). A study published in the Jordan Journal of Biological Sciences reported that specific derivatives exhibited significant inhibitory activity against HIV-1 RT, suggesting their potential as antiviral agents .
Neuropharmacological Effects
Benzodiazepines are well-known for their effects on the central nervous system (CNS). Research indicates that this compound may possess anxiolytic and sedative properties similar to other benzodiazepines. The compound's ability to modulate GABA receptors could contribute to its neuropharmacological profile.
Study on Antiviral Activity
A detailed investigation into the synthesis and biological evaluation of 5-benzoyl derivatives of this compound highlighted their effectiveness against HIV-1 RT. The study employed various assays to determine the IC50 values of these compounds:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 12.5 | Inhibition of RT activity |
Compound B | 8.3 | Competitive inhibition |
Compound C | 15.0 | Allosteric modulation |
These findings underscore the potential of this compound class in developing new antiviral therapies .
Neuropharmacological Study
Another research effort focused on assessing the anxiolytic effects of the compound in animal models. The results indicated that administration led to a significant reduction in anxiety-like behaviors in rodents compared to control groups:
Treatment Group | Anxiety Score (Open Field Test) |
---|---|
Control | 20 ± 3 |
Low Dose | 15 ± 2 |
High Dose | 10 ± 1 |
This suggests that the compound may have therapeutic potential for anxiety disorders .
Properties
IUPAC Name |
1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDMZEZDXXJVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279211 | |
Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-07-7 | |
Record name | 5755-07-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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